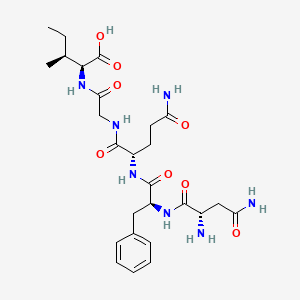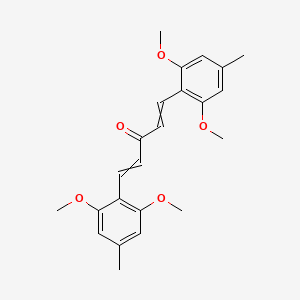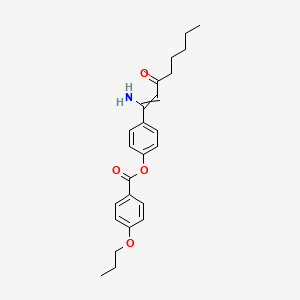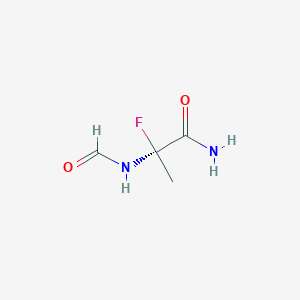![molecular formula C17H17NOSe B14200698 4-[2-(Phenylselanyl)anilino]pent-3-en-2-one CAS No. 919083-39-9](/img/structure/B14200698.png)
4-[2-(Phenylselanyl)anilino]pent-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(Phenylselanyl)anilino]pent-3-en-2-one is an organic compound that belongs to the class of enamino ketones. This compound is characterized by the presence of a phenylselanyl group attached to an aniline moiety, which is further connected to a pent-3-en-2-one backbone. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Phenylselanyl)anilino]pent-3-en-2-one typically involves the reaction of 2-(phenylselanyl)aniline with pent-3-en-2-one under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the aniline, followed by the addition of pent-3-en-2-one. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phenylselanyl group .
Industrial Production Methods
This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Phenylselanyl)anilino]pent-3-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide derivatives.
Reduction: The compound can be reduced to remove the phenylselanyl group, yielding the corresponding aniline derivative.
Substitution: The phenylselanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include selenoxide derivatives, reduced aniline derivatives, and various substituted aniline compounds .
Scientific Research Applications
4-[2-(Phenylselanyl)anilino]pent-3-en-2-one has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound has been studied for its potential antioxidant properties due to the presence of the selenium atom.
Medicine: Research has explored its potential as an anticancer agent, given the known biological activity of organoselenium compounds.
Industry: It can be used in the synthesis of advanced materials, such as liquid crystals and fluorescent dyes.
Mechanism of Action
The mechanism by which 4-[2-(Phenylselanyl)anilino]pent-3-en-2-one exerts its effects is primarily through its interaction with biological molecules. The phenylselanyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound can form coordination complexes with metal ions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-(2-Methyl-anilino)pent-3-en-2-one: Similar structure but with a methyl group instead of a phenylselanyl group.
4-(2,6-Dichloro-anilino)pent-3-en-2-one: Contains dichloro substituents on the aniline ring.
4-(2,5-Di-tert-butyl-anilino)pent-3-en-2-one: Features tert-butyl groups on the aniline ring.
Uniqueness
The presence of the phenylselanyl group in 4-[2-(Phenylselanyl)anilino]pent-3-en-2-one imparts unique redox properties and potential biological activity that are not observed in its analogs. This makes it a valuable compound for research in medicinal chemistry and materials science.
Properties
CAS No. |
919083-39-9 |
|---|---|
Molecular Formula |
C17H17NOSe |
Molecular Weight |
330.3 g/mol |
IUPAC Name |
4-(2-phenylselanylanilino)pent-3-en-2-one |
InChI |
InChI=1S/C17H17NOSe/c1-13(12-14(2)19)18-16-10-6-7-11-17(16)20-15-8-4-3-5-9-15/h3-12,18H,1-2H3 |
InChI Key |
QABOBQHZVNTERC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C)NC1=CC=CC=C1[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-[[[5-[(dimethylamino)methyl]-2H-triazol-4-yl]-piperidin-1-ylmethoxy]-piperidin-1-ylmethyl]-2H-triazol-4-yl]-N,N-dimethylmethanamine](/img/structure/B14200623.png)
![(2R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane](/img/structure/B14200629.png)
![3-Ethyl-2-(4-methyl-1,3-thiazol-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14200633.png)
![4-[(4-Fluorophenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B14200639.png)

![2,5-Diethyl-5-{[(prop-1-en-1-yl)oxy]methyl}-1,3-dioxane](/img/structure/B14200653.png)
![2-[(2S,3R,5R)-2,5-dimethyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole](/img/structure/B14200655.png)
![4-Hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2H-pyran-2-one](/img/structure/B14200660.png)
![N-[(5-Phenylthiophen-2-yl)methylidene]hydroxylamine](/img/structure/B14200666.png)





